Home > Products > Screening Compounds P22893 > (1S,2S,3R)-DT-061
(1S,2S,3R)-DT-061 -

(1S,2S,3R)-DT-061

Catalog Number: EVT-3064079
CAS Number:
Molecular Formula: C25H23F3N2O5S
Molecular Weight: 520.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(1S,2S,3R)-DT-061 is a chemical compound recognized for its role as an orally bioavailable activator of protein phosphatase 2A (PP2A). This compound is an enantiomer of DT-061 and has garnered attention for its potential therapeutic applications, particularly in cancer treatment due to its ability to enhance PP2A activity, which plays a crucial role in cellular signaling pathways and tumor suppression. The compound has been classified under small molecule therapeutics and is primarily studied in the context of cancer biology and pharmacology.

Synthesis Analysis

The synthesis of (1S,2S,3R)-DT-061 involves several key steps that ensure the creation of this stereochemically defined compound. The synthesis typically begins with the selective protection of hydroxyl groups in a precursor molecule, followed by the introduction of various functional groups through asymmetric synthesis techniques.

  1. Starting Materials: The synthesis often utilizes commercially available sugars or other organic compounds as starting materials.
  2. Protecting Groups: Hydroxyl groups are protected using suitable protecting agents to prevent unwanted reactions during subsequent steps.
  3. Functionalization: The introduction of side chains and functional groups is achieved through reactions such as alkylation or acylation.
  4. Purification: The final product is purified using techniques like column chromatography to isolate the desired enantiomer with high purity.

Technical details regarding yields and specific reaction conditions are crucial for replicating the synthesis in a laboratory setting .

Molecular Structure Analysis

The molecular structure of (1S,2S,3R)-DT-061 can be described in terms of its stereochemistry and functional groups.

  • Chemical Formula: The compound's precise molecular formula includes various functional groups that contribute to its biological activity.
  • 3D Structure: Advanced techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy are used to elucidate the three-dimensional structure of the molecule.
  • Key Features: The structure features multiple stereocenters that are critical for its activity, with specific configurations that enhance binding affinity to PP2A .
Chemical Reactions Analysis

The reactivity of (1S,2S,3R)-DT-061 can be analyzed through its interactions with biological targets and other chemical species.

  1. Target Interactions: The compound selectively binds to PP2A, stabilizing its heterotrimeric form and enhancing its phosphatase activity.
  2. Biochemical Assays: Various assays, including fluorescence polarization and surface plasmon resonance, are employed to study binding kinetics and affinity.
  3. Stability Studies: Research indicates that the addition of DT-061 prevents dissociation of the PP2A complex under physiological conditions, highlighting its stabilizing role .
Mechanism of Action

The mechanism by which (1S,2S,3R)-DT-061 exerts its effects involves several key processes:

  • Binding to PP2A: DT-061 binds at a unique pocket formed by the subunits of PP2A, creating electrostatic interactions that stabilize the enzyme complex.
  • Enhancement of Phosphatase Activity: By stabilizing the heterotrimeric form of PP2A, DT-061 enhances its ability to dephosphorylate target proteins involved in cell signaling pathways.
  • Isoform Specificity: The compound demonstrates specificity for certain isoforms of PP2A, which may contribute to its therapeutic efficacy in cancer treatment .
Physical and Chemical Properties Analysis

The physical and chemical properties of (1S,2S,3R)-DT-061 are significant for understanding its behavior in biological systems:

  • Solubility: The compound's solubility in various solvents can influence its bioavailability and pharmacokinetics.
  • Stability: Stability under physiological conditions is crucial for therapeutic applications; studies on degradation rates provide insights into shelf life and storage requirements.
  • Spectroscopic Data: NMR and mass spectrometry data are essential for confirming the identity and purity of the synthesized compound .
Applications

The primary scientific applications of (1S,2S,3R)-DT-061 include:

  • Cancer Research: As a PP2A activator, it is being investigated for potential use in cancer therapies aimed at restoring normal phosphatase activity in tumor cells.
  • Cell Signaling Studies: Researchers utilize this compound to explore cellular signaling pathways affected by phosphatase activity.
  • Drug Development: Its unique mechanism makes it a candidate for further development as a therapeutic agent targeting various malignancies .
Structural Biology and Molecular Interactions

Cryo-EM Characterization of PP2A-B56α Holoenzyme Stabilization

The three-dimensional architecture of the PP2A-B56α holoenzyme stabilized by (1S,2S,3R)-DT-061 was resolved at 3.6 Å resolution using single-particle cryo-electron microscopy (cryo-EM). This high-resolution structure revealed that DT-061 binds at the interface of all three PP2A subunits: the scaffolding A subunit (PPP2R1A), the catalytic C subunit (PPP2CA), and the regulatory B56α subunit (PPP2R5A). The compound acts as a molecular glue, bridging interactions between the HEAT repeats 11–13 of the A subunit, the catalytic cleft of the C subunit, and the conserved "ridge" residues (Arg403, Lys407) of the B56α subunit. This interfacial binding locks the holoenzyme in a fully assembled, catalytically active conformation, preventing spontaneous dissociation and increasing the population of B56α-containing heterotrimers by approximately two-fold in cellular models [1] [7].

Table 1: Cryo-EM Structural Insights of DT-061-Bound PP2A-B56α

Structural ParameterObservationFunctional Implication
Resolution3.6 ÅAtomic-level detail of DT-061 interactions
Binding SiteA-B56α-C interfaceStabilizes trimeric junction
Key B56α ResiduesArg403, Lys407Selective recognition of B56α isoform
Conformational ChangeConstriction of A subunit HEAT repeatsEnhanced holoenzyme rigidity
Cellular Effect2-fold increase in B56α-PP2A complexesSustained substrate targeting (e.g., c-MYC)

Interfacial Binding Dynamics at the AB56αC Trimeric Junction

DT-061 establishes hydrogen bonds and hydrophobic contacts with residues across the PP2A-A, PP2A-C, and B56α subunits. Specifically:

  • PP2A-A subunit: DT-061 interacts with Leu197 and Pro198 within HEAT repeats 12–13, regions critical for B-subunit docking.
  • PP2A-C subunit: The compound contacts the catalytic groove near the C-terminal tail (residues 300–309), positioning it to influence methylation-dependent assembly.
  • B56α subunit: DT-061 engages hydrophobic pockets via van der Waals forces with Arg403 and Lys407, residues unique to B56α among B56 isoforms.

This tripartite interaction stabilizes the otherwise dynamic holoenzyme assembly by reducing the dissociation constant (Kd) of the B56α-AC interaction. Biophysical assays confirmed DT-061 increases heterotrimer stability under dilution stress, where untreated complexes dissociate at nanomolar concentrations [1] [7]. Notably, DT-061’s binding induces a conformational shift in the A subunit, bringing its N- and C-termini closer—a phenomenon detected via NanoBiT luciferase complementation assays in live cells [1].

Role of C-Terminal Methylation (L309) in Holoenzyme Assembly

The Leu309 (L309) residue of the PP2A-C subunit undergoes carboxy-methylation by leucine carboxyl methyltransferase 1 (LCMT1), a modification critical for B56α holoenzyme assembly. Methylation neutralizes the negative charge of the C-terminal carboxyl group, eliminating steric hindrance and facilitating B56α binding to the AC dimer. DT-061’s efficacy is intrinsically linked to this modification:

  • Methylation-Dependent Binding: Cryo-EM shows DT-061’s positioning adjacent to methyl-L309. LCMT1 knockout cells exhibit ~67% reduction in PP2A-B56α heterotrimers, which is partially rescued by DT-061 only upon LCMT1 re-expression [7].
  • Pathological Implications: Loss of LCMT1 or reduced PP2A-C methylation correlates with androgen receptor (AR) hyperactivity in prostate cancer. DT-061 restores AB56αCme holoenzymes that dephosphorylate AR and its coactivator MED1, evicting them from chromatin and suppressing oncogenic transcription [7].
  • Competition with Demethylation: Protein phosphatase methylesterase 1 (PME-1) demethylates L309, destabilizing B56α binding. DT-061 counteracts this by locking methylated holoenzymes, making them resistant to PME-1-mediated disassembly [1] [7].

Comparative Analysis of DT-061 Binding Across PP2A Regulatory Subunits

DT-061 exhibits marked selectivity for the PP2A-B56α holoenzyme over other PP2A complexes. Key determinants include:

  • B56 Isoform Specificity: Structural analyses reveal DT-061 cannot accommodate the shorter loop regions of B56γ or B56ε subunits. Mutagenesis of B56α (e.g., Arg403Ala) abolishes DT-061 binding [1].
  • Lack of Activity on B55 Complexes: Unlike B56α, B55-family subunits (e.g., B55α/δ) require L309 methylation but show no affinity for DT-061 due to distinct binding interfaces [7].
  • Controversial Findings: Some studies report no detectable changes in B56α-PP2A composition after DT-061 treatment in HEK-293T or HeLa cells. These discrepancies may arise from differential cellular expression of B56 isoforms or assay sensitivity [3].

Table 2: Selectivity Profile of DT-061 Across PP2A Regulatory Subunits

PP2A SubunitDT-061 BindingStructural DeterminantsFunctional Outcome
B56α (PPP2R5A)High affinityArg403, Lys407 ridge residuesStabilization; increased c-MYC dephosphorylation
B56γ (PPP2R5C)No bindingShorter loop regionNo holoenzyme stabilization
B56ε (PPP2R5E)No bindingAltered electrostatic surfaceNo effect on complex assembly
B55α (PPP2R2A)No bindingMethylation-dependent but distinct interfaceUnaffected by DT-061
PR72/STRNNo bindingMethylation-independent assemblyUnaffected by DT-061

Properties

Product Name

(1S,2S,3R)-DT-061

IUPAC Name

N-[(1S,2S,3R)-2-hydroxy-3-phenoxazin-10-ylcyclohexyl]-4-(trifluoromethoxy)benzenesulfonamide

Molecular Formula

C25H23F3N2O5S

Molecular Weight

520.5 g/mol

InChI

InChI=1S/C25H23F3N2O5S/c26-25(27,28)35-16-12-14-17(15-13-16)36(32,33)29-18-6-5-9-21(24(18)31)30-19-7-1-3-10-22(19)34-23-11-4-2-8-20(23)30/h1-4,7-8,10-15,18,21,24,29,31H,5-6,9H2/t18-,21+,24+/m0/s1

InChI Key

WGKGADVPRVLHHZ-SNYIIPAISA-N

SMILES

C1CC(C(C(C1)N2C3=CC=CC=C3OC4=CC=CC=C42)O)NS(=O)(=O)C5=CC=C(C=C5)OC(F)(F)F

Solubility

not available

Canonical SMILES

C1CC(C(C(C1)N2C3=CC=CC=C3OC4=CC=CC=C42)O)NS(=O)(=O)C5=CC=C(C=C5)OC(F)(F)F

Isomeric SMILES

C1C[C@@H]([C@H]([C@@H](C1)N2C3=CC=CC=C3OC4=CC=CC=C42)O)NS(=O)(=O)C5=CC=C(C=C5)OC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.